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Compound Name: 2-Bromo-6-formylbenzonitrile

Cat. No.: B3038160 Get Quote

Introduction
2-Bromo-6-formylbenzonitrile is a bespoke trifunctional aromatic compound holding

significant potential as a versatile building block in medicinal chemistry and materials science.

Its unique substitution pattern, featuring a nitrile, an aldehyde, and a bromine atom in a

sterically demanding ortho-arrangement, offers a rich scaffold for the synthesis of complex

heterocyclic systems and novel organic materials.[1] A thorough understanding of its

spectroscopic properties is paramount for reaction monitoring, quality control, and the

unambiguous identification of this key intermediate.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Bromo-6-formylbenzonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental

dataset for this specific molecule, this guide will leverage established principles of spectroscopy

and data from structurally analogous compounds to provide a robust and predictive

interpretation. All interpretations are grounded in fundamental spectroscopic principles and

supported by data from related molecules.

Molecular Structure and Key Spectroscopic
Features
The molecular structure of 2-Bromo-6-formylbenzonitrile dictates its characteristic spectral

signature. The electron-withdrawing nature of the nitrile and formyl groups, combined with the
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steric and electronic influence of the bromine atom, creates a unique electronic environment for

each atom and bond within the molecule.

Caption: Molecular structure of 2-Bromo-6-formylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Bromo-6-
formylbenzonitrile.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons

and the aldehydic proton. The chemical shifts are influenced by the electronic effects of the

substituents. The electron-withdrawing nitrile and aldehyde groups will deshield the aromatic

protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-formylbenzonitrile

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-CHO 10.2 - 10.5 Singlet (s) -

H-3 7.8 - 8.0 Doublet (d) ~8.0

H-4 7.6 - 7.8 Triplet (t) ~8.0

H-5 8.0 - 8.2 Doublet (d) ~8.0

Causality of Experimental Choices: The spectrum would be acquired in a deuterated solvent

that does not exchange with the aldehydic proton, such as deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) would be used as an

internal standard (0 ppm). A standard 400 or 500 MHz spectrometer would provide sufficient

resolution to resolve the coupling patterns of the aromatic protons.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The

chemical shifts of the carbon atoms are highly dependent on their local electronic environment.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-formylbenzonitrile

Carbon Predicted Chemical Shift (δ, ppm)

C=O (aldehyde) 185 - 195

C-Br 120 - 125

C-CN 110 - 115

C-CHO 135 - 140

C-3 130 - 135

C-4 138 - 142

C-5 132 - 137

CN 115 - 120

Expert Insights: Quaternary carbons (C-Br, C-CN, C-CHO) are expected to show weaker

signals compared to the protonated carbons due to the absence of the Nuclear Overhauser

Effect (NOE).[2] The chemical shifts are predicted based on additive models and comparison

with similar structures. For instance, the aldehydic carbon is expected in the highly deshielded

region typical for carbonyls.[3]

NMR Spectroscopy Workflow
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Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Bromo-6-formylbenzonitrile will be dominated by the

characteristic absorption bands of the nitrile and aldehyde groups.

Table 3: Predicted IR Absorption Bands for 2-Bromo-6-formylbenzonitrile

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C≡N (Nitrile) 2220 - 2240 Medium to Strong

C=O (Aldehyde) 1700 - 1720 Strong

C-H (Aldehyde) 2820 - 2850 and 2720 - 2750
Medium, two bands (Fermi

resonance)

C=C (Aromatic) 1580 - 1600 and 1450 - 1500 Medium to Weak

C-Br 500 - 600 Medium to Strong

Trustworthiness of Protocol: A standard protocol for acquiring the IR spectrum would involve

preparing a KBr pellet of the solid sample or analyzing a thin film of the compound on a salt

plate (e.g., NaCl or KBr). A background spectrum of the empty sample holder is always

recorded and subtracted from the sample spectrum to ensure that atmospheric absorptions

(e.g., CO₂ and H₂O) are removed.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum of 2-Bromo-6-formylbenzonitrile

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion

peak (M⁺). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of
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almost equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Molecular Formula: C₈H₄BrNO

Monoisotopic Mass: 208.9476 g/mol [4]

Expected Molecular Ion Peaks (M⁺): m/z 209 and 211 (in a ~1:1 ratio)

Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under EI conditions. Key

fragmentation pathways would likely involve:

Loss of the bromine atom: [M - Br]⁺

Loss of the formyl group: [M - CHO]⁺

Loss of carbon monoxide from the [M - H]⁺ ion.

[C8H4BrNO]+•
m/z 209/211

[C8H4NO]+•
m/z 130

- Br•

[C7H4BrN]+•
m/z 180/182

- •CHO

[C8H3BrNO]+•
m/z 208/210

- H•

[C7H3BrN]+•
m/z 180/182

- CO
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Caption: Predicted major fragmentation pathways for 2-Bromo-6-formylbenzonitrile in EI-MS.

Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-formylbenzonitrile in

0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16.

Relaxation Delay (d1): 1.0 s.

Acquisition Time: ~3-4 s.

¹³C NMR Acquisition:

Spectrometer: 100 MHz (on a 400 MHz system).

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay (d1): 2.0 s.

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind a small amount (~1-2 mg) of 2-Bromo-6-formylbenzonitrile with

approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle

until a fine, uniform powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Use a standard electron ionization energy of 70 eV.

Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant

fragment ions.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Bromo-6-formylbenzonitrile. While based on predictive analysis and data from

analogous compounds, the interpretations herein offer a solid foundation for researchers

working with this molecule. The provided protocols are robust and follow standard laboratory

practices, ensuring reliable data acquisition. Unambiguous structural confirmation will ultimately

require the acquisition and analysis of a complete set of experimental data for this specific

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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